1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
The compound “1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazole is a five-membered ring consisting of two nitrogen atoms and three carbon atoms, while pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms.
Synthesis Analysis
The synthesis of pyrazolopyrimidines often involves the reaction of amines with other organic compounds. For example, one study reported the synthesis of a series of 4-acylaminopyrazolo[3,4-d]pyrimidines starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine .Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines can vary widely depending on the specific substituents attached to the rings. For example, they can undergo reactions with various nucleophiles and electrophiles, and can participate in coupling reactions .Scientific Research Applications
Synthesis and Characterization
1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been synthesized and characterized, revealing significant biological activities. These compounds exhibit diverse pharmacological properties, including antitumor, antifungal, and antibacterial activities. Their synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to various pyrazole derivatives. X-Ray crystallography and spectroscopic techniques, such as FT-IR, UV-visible, and NMR spectroscopy, have been used for structural identification. Theoretical calculations on the physical and chemical properties of these compounds suggest their potential in biological applications (Titi et al., 2020).
Anticancer and Antimicrobial Activities
Several studies have focused on the anticancer and antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds with modifications at the N1 and N5 positions showed enhanced activity against A1 adenosine receptors, indicating potential for therapeutic applications. The most potent compounds demonstrated low IC50 values, indicating strong affinity and potential selectivity for targeting specific receptors or enzymes involved in cancer and microbial infections (Harden et al., 1991).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using single crystal X-ray diffraction. These analyses provide insights into the geometric parameters and the electronic structure of the compounds, offering a basis for understanding their reactivity and interaction with biological targets. The small HOMO-LUMO gap observed in some derivatives indicates high chemical reactivity and potential for charge transfer within the molecule, which could be relevant for their pharmacological properties (Shukla et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKJCFXVVONNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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